

Check Availability & Pricing

N7-(2-Hydroxyethyl)guanine-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N7-(2-Hydroxyethyl)guanine-d4	
Cat. No.:	B13446133	Get Quote

An In-depth Technical Guide to N7-(2-Hydroxyethyl)guanine-d4

Introduction

N7-(2-Hydroxyethyl)guanine-d4 (N7-HEG-d4) is the deuterated stable isotope-labeled form of N7-(2-Hydroxyethyl)guanine (N7-HEG). Its primary application in scientific research is as an internal standard for the highly sensitive and accurate quantification of N7-HEG in biological samples using mass spectrometry. The non-labeled analogue, N7-HEG, is the principal DNA adduct formed upon exposure to ethylene oxide (EtO), a compound classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Ethylene oxide exposure can be both exogenous, from industrial sources, and endogenous, from the metabolism of ethylene.[2] Consequently, N7-HEG serves as a critical biomarker for assessing DNA damage, monitoring exposure to EtO, and evaluating potential cancer risks.[2] This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and analytical methodologies related to N7-HEG-d4.

Chemical Structure and Properties

N7-HEG-d4 is structurally identical to its non-deuterated counterpart, with the exception of four deuterium atoms on the 2-hydroxyethyl group. This mass shift is essential for its use as an internal standard in mass spectrometry, allowing it to be distinguished from the endogenous analyte while sharing near-identical chemical and physical properties.

Chemical Structure:

Table 1: Physicochemical Properties of N7-(2-

Hvdroxvethvl)quanine-d4

Property	Value	Reference
Molecular Formula	C7H5D4N5O2	[1][3][4][5][6]
Molecular Weight	199.2 g/mol	[1][3][4][5]
CAS Number	1246818-81-4	[1][3][5]
Unlabeled CAS Number	53498-52-5	[3][4]
Synonyms	2-Amino-1,7-dihydro-7-(2-hydroxyethyl-d4)-6H-purin-6-one; 7-(2-Hydroxyethyl-d4)guanine	[3][4]
Physical Format	Neat Solid	[5]
Solubility	Soluble in DMSO	[6]
Melting Point	>300 °C	[6]
Storage Conditions	2-8°C Refrigerator	[1]

Biological Significance and Applications

The significance of N7-HEG-d4 is intrinsically linked to the biological relevance of N7-HEG as a DNA adduct.

- Biomarker of Ethylene Oxide Exposure: N7-HEG is the most abundant DNA adduct formed from the reaction of ethylene oxide with DNA.[7] Its quantification in tissues and blood provides a reliable molecular dosimeter of exposure. Studies have established background levels of N7-HEG in rat tissues, which increase in a dose-dependent manner following EtO administration.[2]
- Internal Standard in Bioanalysis: Due to its structural and chemical similarity to N7-HEG, N7-HEG-d4 is the ideal internal standard for quantitative analysis.[7] It co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer, allowing it to correct for variations in sample preparation, extraction, and

instrument response. This ensures high precision and accuracy in determining the levels of N7-HEG, even at very low concentrations.[7]

Carcinogenesis Research: The formation of DNA adducts like N7-HEG is considered a
critical early event in chemical carcinogenesis.[1] While N7-guanine adducts themselves
may not be highly mutagenic, they can lead to depurination, forming apurinic sites, or
convert to more persistent and mutagenic ring-opened lesions (formamidopyrimidines, or
FAPy).[8] Studying the levels of N7-HEG helps researchers understand the mechanisms of
genotoxicity and cancer initiation.

Logical Pathway: Formation of N7-HEG DNA Adduct

The following diagram illustrates the process by which ethylene oxide reacts with DNA to form the N7-HEG adduct.

Click to download full resolution via product page

Pathway of N7-HEG DNA adduct formation from ethylene oxide.

Experimental Protocols

N7-HEG-d4 is essential for the accurate quantification of N7-HEG. The following protocol is a detailed methodology adapted from established literature for the analysis of N7-HEG in human DNA samples by Gas Chromatography-Electron Capture-Mass Spectrometry (GC-EC-MS).[7]

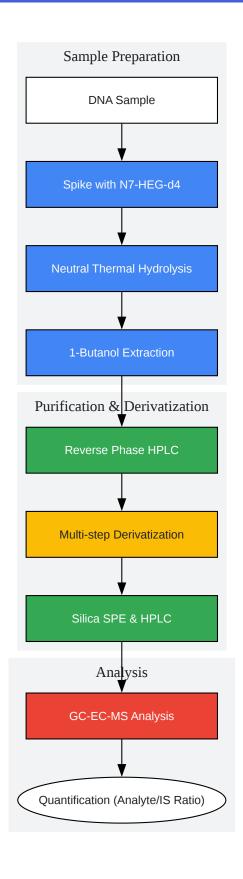
Quantification of N7-HEG in DNA by GC-EC-MS

Foundational & Exploratory

This method involves the release of the adduct from the DNA backbone, extensive purification, chemical derivatization to enhance volatility and detectability, followed by GC-MS analysis.

Methodology:

- Internal Standard Spiking: A known amount of N7-HEG-d4 (e.g., 10 pg) is added to the isolated DNA sample in an aqueous solution. This is a critical step for accurate quantification.
- Neutral Thermal Hydrolysis: The DNA sample is heated at 100°C for 15 minutes. This
 process cleaves the glycosidic bond, releasing the N7-HEG and N7-HEG-d4 adducts from
 the deoxyribose sugar, yielding the free purine base.[7]
- Solvent Extraction: After cooling, the sample is extracted with 1-butanol to separate the adducts from the bulk of the hydrolyzed DNA and other hydrophilic components.[7]
- Initial HPLC Purification: The butanol extract is dried and reconstituted for purification via reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the N7-HEG fraction from other nucleobases.[7]
- Chemical Derivatization: The purified fraction undergoes a multi-step derivatization process:
 - Treatment with nitrous acid (HONO).
 - Reaction with pentafluorobenzyl bromide (PFBBr).
 - Acylation with pivalic anhydride. This sequence adds electrophoric groups, making the molecule highly sensitive to electron capture detection and volatile for gas chromatography.[7]
- Secondary Purification: The derivatized sample is further purified using silica solid-phase extraction (SPE) followed by a second reverse-phase HPLC step to remove excess derivatization reagents and byproducts.[7]
- GC-EC-MS Analysis: The final purified, derivatized sample is injected into a GC-EC-MS system. The instrument separates the analyte from any remaining impurities, and the mass spectrometer detects the characteristic ions of derivatized N7-HEG and N7-HEG-d4.



Quantification is achieved by comparing the peak area ratio of the analyte to the deuterated internal standard.[7]

Experimental Workflow Diagram

The diagram below outlines the key stages of the analytical workflow for quantifying N7-HEG using N7-HEG-d4 as an internal standard.

Click to download full resolution via product page

GC-EC-MS workflow for N7-HEG quantification using N7-HEG-d4.

Quantitative Data

The use of N7-HEG-d4 has enabled the precise measurement of N7-HEG levels in various biological contexts.

Table 2: Representative Levels of N7-HEG in Biological

Samples

Sample Type	Condition	N7-HEG Level	Reference
Human Granulocytes	General Population	1.6 to 240 adducts per 10 ⁷ nucleotides	[7]
Rat Tissues (Control)	Endogenous Background	1.1 to 3.5 adducts per 10 ⁸ nucleotides	[2]
Human Brain Tumor	Untreated Control	Mean of 0.42 pmol/mg DNA	[9]
Human Brain Tumor	Post-BCNU Injection (Adjacent)	369.5 pmol/mg DNA	[9]

These data highlight the vast range of adduct levels observed, from low endogenous background to high concentrations following exposure to alkylating agents, underscoring the necessity of sensitive and accurate analytical methods facilitated by stable isotope-labeled standards like N7-HEG-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N7-(2-Hydroxyethyl)quanine-d4 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. N7-(2-Hydroxyethyl)guanine-d4 | LGC Standards [lgcstandards.com]
- 6. mybiosource.com [mybiosource.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Levels of N7-(2-hydroxyethyl)guanine as a molecular dosimeter of drug delivery to human brain tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N7-(2-Hydroxyethyl)guanine-d4 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13446133#n7-2-hydroxyethyl-guanine-d4-chemicalstructure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com